![molecular formula C8H7FO3 B1304897 Methyl 5-fluoro-2-hydroxybenzoate CAS No. 391-92-4](/img/structure/B1304897.png)
Methyl 5-fluoro-2-hydroxybenzoate
Overview
Description
Methyl 5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H7FO3. It is a derivative of salicylic acid, where the hydroxyl group at the second position is substituted with a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-2-hydroxybenzoate can be synthesized through the esterification of 5-fluorosalicylic acid with methanol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out under reflux conditions for about 48 hours, followed by neutralization and extraction to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Biochemical Applications
Methyl 5-fluoro-2-hydroxybenzoate serves as a substrate in various biochemical assays. Its role in enzyme-linked immunosorbent assays (ELISA) is particularly notable.
Peroxidase Activity Detection
This compound is utilized as a substrate for detecting peroxidase activity, which is crucial in various biological and clinical assays. The detection involves colorimetric changes that can be quantified, making it a valuable tool in laboratory settings .
Case Study: ELISA Development
In a study focused on developing sensitive ELISA methods, this compound was employed to enhance the detection limits of peroxidase-linked antibodies. The assay demonstrated improved sensitivity and specificity compared to traditional substrates .
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications due to its structural properties.
High-Affinity Receptor Ligands
Research has indicated that modifications of this compound can lead to the development of high-affinity ligands for serotonin receptors, particularly the 5-HT4 receptor. These ligands are being investigated for their potential use in positron emission tomography (PET) imaging .
Case Study: Radiolabeling for Imaging
A study investigated the synthesis and radiolabeling of derivatives of this compound to create effective imaging agents for PET scans. The modifications allowed for rapid labeling with carbon-11 and fluorine-18 isotopes, enhancing the utility of these compounds in neuroimaging .
Chemical Synthesis
This compound is also a key intermediate in the synthesis of various pharmaceutical compounds.
Modular Synthesis Techniques
Recent advancements in synthetic methodologies have utilized this compound as a building block in modular synthesis approaches, allowing for the rapid generation of diverse functional libraries . This versatility makes it an attractive target for chemical synthesis in drug development.
Safety Data :
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335) .
Proper safety measures should be taken when working with this compound, including the use of personal protective equipment.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-2-hydroxybenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
- Methyl 5-chloro-2-hydroxybenzoate
- Methyl 5-bromo-2-hydroxybenzoate
Uniqueness
Methyl 5-fluoro-2-hydroxybenzoate is unique due to the presence of the fluorine atom at the fifth position, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and enhances its ability to interact with biological targets, making it a valuable compound in various applications .
Biological Activity
Methyl 5-fluoro-2-hydroxybenzoate, with the chemical formula C₈H₇F O₃ and CAS number 391-92-4, is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its synthesis and biological activities are of significant interest due to its potential applications in pharmaceuticals, especially as an intermediate in drug development.
This compound is characterized by its fluorinated aromatic structure, which enhances its biological activity. The compound is often synthesized through methods involving the introduction of fluorine into the benzoic acid framework, which can significantly affect its interaction with biological targets. It has been utilized in the development of macrocyclic ALK inhibitors for cancer treatment, indicating its relevance in oncology research .
Anticancer Properties
One of the most notable applications of this compound is in the synthesis of compounds that exhibit anticancer activity. Research has shown that derivatives of this compound can act as inhibitors of various cancer-related pathways. For example, it has been involved in the synthesis of bridged bicyclic heterocycles that serve as BTK inhibitors for non-Hodgkin's lymphoma treatment .
Table 1: Summary of Biological Activities
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Modifications to its structure have been explored to enhance binding affinity for neurotransmitter receptors, potentially leading to new treatments for neurological disorders . The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Case Study 1: Synthesis and Evaluation of ALK Inhibitors
A study focused on synthesizing analogs of this compound revealed that specific modifications could enhance their efficacy as ALK inhibitors. The synthesized compounds were evaluated for their binding affinity and inhibitory potency against ALK-positive cancer cell lines, demonstrating promising results that warrant further investigation .
Case Study 2: Neurotransmitter Receptor Ligands
Another research effort aimed at developing high-affinity ligands for serotonin receptors included structural modifications of this compound. The findings indicated that certain derivatives could serve as effective radioligands for imaging brain activity using PET scans, showcasing the compound's versatility in medicinal applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHBWVVOJLVMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382493 | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-92-4 | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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